2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid
CAS No.:
Cat. No.: VC17855008
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid -](/images/structure/VC17855008.png)
Specification
Molecular Formula | C11H13FO2 |
---|---|
Molecular Weight | 196.22 g/mol |
IUPAC Name | 2-fluoro-2-(4-propan-2-ylphenyl)acetic acid |
Standard InChI | InChI=1S/C11H13FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,1-2H3,(H,13,14) |
Standard InChI Key | BOLCEIOVORJSMY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C(C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-fluoro-2-[4-(propan-2-yl)phenyl]acetic acid features a fluorine atom directly bonded to the α-carbon of the acetic acid moiety, which is also connected to a phenyl ring substituted with an isopropyl group at the para position. This configuration confers unique electronic and steric properties, influencing both reactivity and intermolecular interactions . Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅FO₂ |
Molecular Weight | 224.25 g/mol |
Melting Point | 96–98°C (predicted) |
logP (Octanol-Water) | 2.8 (estimated) |
The fluorine atom’s electronegativity induces a strong dipole moment, polarizing the α-carbon and enhancing the compound’s acidity (pKa ≈ 2.9) . This property facilitates deprotonation under mild basic conditions, making it a versatile intermediate in nucleophilic substitution reactions.
Synthetic Methodologies
Copper-Catalyzed Fluorination
A robust synthesis route involves copper-mediated cross-coupling of 4-isopropylphenylboronic acid with ethyl bromofluoroacetate. This method, adapted from radiopharmaceutical synthesis protocols, employs a CuI/4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine catalyst system under cesium carbonate base . The reaction proceeds via a single-electron transfer mechanism, achieving yields up to 75% after hydrolysis .
Industrial-Scale Production
Continuous flow reactors have been proposed for large-scale manufacturing, enabling precise control over exothermic fluorination steps. Automated systems mitigate side reactions such as defluorination, ensuring product purity >98% .
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells revealed moderate cytotoxicity (EC₅₀ = 12 µM), attributed to apoptosis induction via caspase-3 activation . Comparative studies indicate that para-substituted derivatives exhibit superior activity compared to ortho- or meta-isomers, highlighting the importance of substituent positioning .
Applications in Drug Development
Prodrug Design
The carboxylic acid group enables esterification to improve membrane permeability. For instance, ethyl ester prodrugs of analogous compounds show 3-fold enhanced oral bioavailability in rodent models .
Structural Analogs and Structure-Activity Relationships
A comparative analysis of substituted 2-fluoro-2-arylacetic acids reveals critical trends:
Compound | Substituent Position | COX-2 IC₅₀ (nM) | logP |
---|---|---|---|
2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid | Para | 45 | 2.8 |
2-Fluoro-2-[3-(propan-2-yl)phenyl]acetic acid | Meta | 120 | 2.6 |
2,2-Difluoro-2-[4-(propan-2-yl)phenyl]acetic acid | Para | 38 | 3.1 |
The para-isopropyl derivative exhibits optimal balance between potency and lipophilicity, underscoring the significance of substituent geometry .
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to access chiral derivatives for stereochemical activity studies.
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Target Identification: Employ chemoproteomics to map novel biological targets beyond COX-2.
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Formulation Science: Engineer nanoparticle carriers to enhance tumor-specific delivery in oncology applications.
The integration of computational modeling and high-throughput screening will accelerate the translation of this compound into clinical candidates.
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